

Application Note: Quantification of Peroxynitric Acid with Thermal Dissociation-Cavity Ring-Down Spectroscopy

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Compound of Interest

Compound Name: Peroxynitric acid

Cat. No.: B1219953

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Introduction

Peroxynitric acid (HO_2NO_2), also known as PNA, is a significant reservoir species for nitrogen oxides (NO_x) and hydrogen oxides (HO_x) in the troposphere and lower stratosphere.[1] Accurate quantification of PNA is crucial for understanding atmospheric chemistry, particularly ozone formation and the budgets of NO_x and HO_x radicals. Thermal Dissociation-Cavity Ring-Down Spectroscopy (TD-CRDS) has emerged as a robust and sensitive technique for the in-situ measurement of PNA and other reactive nitrogen species.[2][3] This application note provides a detailed overview and protocol for the quantification of PNA using TD-CRDS.

The principle behind TD-CRDS for PNA detection involves the thermal decomposition of PNA into nitrogen dioxide (NO_2) and the hydroperoxy radical (HO_2). The resulting NO_2 is then quantified using a highly sensitive optical technique, Cavity Ring-Down Spectroscopy (CRDS). By passing an air sample through heated inlets at specific temperatures, different classes of organic nitrates can be selectively dissociated, allowing for their quantification.

Instrumentation

A typical TD-CRDS instrument for PNA measurement consists of the following key components:

- **Inlet System:** A multi-channel inlet system is often employed, with each channel heated to a specific temperature to achieve differential thermal dissociation. For PNA, a heated quartz tube is commonly used.
- **Cavity Ring-Down Spectrometer:** The core of the detection system is a CRDS analyzer that measures the concentration of NO₂ with high precision and sensitivity.^[4] This is achieved by measuring the decay rate of light trapped in a high-finesse optical cavity.
- **Ozone Scrubber:** An ozone scrubber may be necessary to prevent interference from ozone, which can also thermally dissociate at higher temperatures and produce species that interfere with NO₂ detection.^{[2][5]}
- **Data Acquisition System:** A computer-based system is used to control the instrument, record the ring-down times, and calculate the NO₂ concentrations.

Experimental Protocols

Protocol 1: General Quantification of **Peroxynitric Acid** by TD-CRDS

This protocol outlines the fundamental steps for quantifying PNA in a gas sample.

- **Instrument Setup and Calibration:**
 - Assemble the TD-CRDS system, ensuring all connections are leak-tight.
 - Calibrate the CRDS instrument using a standard, certified concentration of NO₂. This establishes the relationship between the measured ring-down time and the NO₂ concentration.
 - Characterize the thermal dissociation profile of PNA by introducing a known concentration of PNA into the system and ramping the temperature of the dissociation oven. This will determine the optimal temperature for complete dissociation of PNA to NO₂. Complete dissociation of PNA is typically achieved at temperatures above 120°C.^{[2][5]}
- **Sample Introduction:**
 - Draw the ambient or laboratory-generated air sample through the TD-CRDS inlet system at a constant and known flow rate.

- To differentiate PNA from other nitrogen species, utilize at least two channels:
 - Reference Channel: The sample passes through an unheated inlet to measure the background NO₂ concentration.
 - PNA Channel: The sample is heated to a temperature sufficient to dissociate PNA into NO₂ (e.g., 150°C). This channel measures the sum of background NO₂ and the NO₂ produced from PNA dissociation.
- Data Acquisition:
 - Continuously monitor and record the NO₂ concentration from both the reference and PNA channels.
 - The ring-down time for each laser pulse is measured and converted to an absorption coefficient, which is directly proportional to the NO₂ concentration.
- Data Analysis and Quantification:
 - The concentration of PNA is determined by subtracting the NO₂ concentration measured in the reference channel from the NO₂ concentration measured in the PNA channel.
 - $[PNA] = [NO_2]_{PNA\ Channel} - [NO_2]_{Reference\ Channel}$
 - Apply any necessary corrections for interferences or incomplete dissociation based on the instrument characterization.

Protocol 2: Enhanced Sensitivity using Thermal Dissociation Peroxy Radical Chemical Amplification (TD-PERCA-CRDS)

For measurements in environments with very low PNA concentrations, the sensitivity of the TD-CRDS method can be significantly enhanced by chemical amplification.^{[2][3][5]}

- Reagent Addition:
 - Introduce nitric oxide (NO) and a hydrocarbon, such as ethane (C₂H₆), into the sample flow downstream of the thermal dissociation region.^{[2][5]}

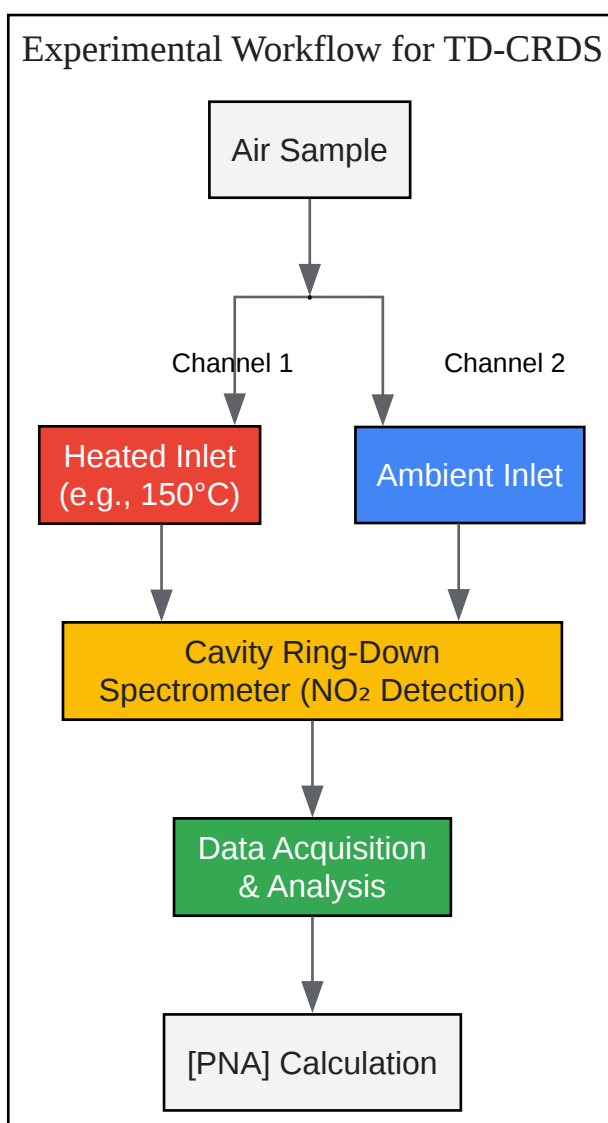
- Chemical Amplification:
 - The peroxy radicals (RO_2) generated from the thermal dissociation of PNA initiate a radical chain reaction in the presence of NO and C_2H_6 , which amplifies the production of NO_2 .
 - The key reactions in the amplification process are:
 - $\text{RO}_2 + \text{NO} \rightarrow \text{RO} + \text{NO}_2$
 - $\text{RO} + \text{O}_2 \rightarrow \text{HO}_2 + \text{Carbonyl}$
 - $\text{HO}_2 + \text{NO} \rightarrow \text{OH} + \text{NO}_2$
 - $\text{OH} + \text{C}_2\text{H}_6 \rightarrow \text{H}_2\text{O} + \text{C}_2\text{H}_5$
 - $\text{C}_2\text{H}_5 + \text{O}_2 \rightarrow \text{C}_2\text{H}_5\text{O}_2$
- Detection and Quantification:
 - The amplified NO_2 concentration is measured by the CRDS.
 - The amplification factor, or chain length, must be carefully calibrated as it can depend on temperature, humidity, and the concentrations of the analyte and reagent gases.^[2]
 - The PNA concentration is then calculated based on the amplified NO_2 signal and the predetermined chain length.

Data Presentation

Table 1: Performance Characteristics of TD-CRDS for PNA Quantification

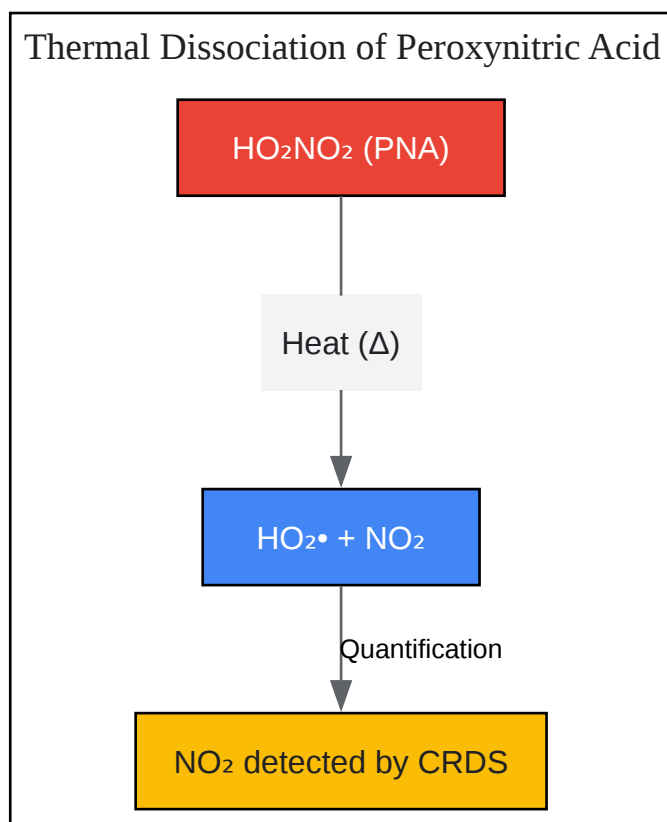
Parameter	Value	Reference
Dissociation Temperature for PNA	> 120 °C	[2] [5]
Typical Laser Wavelength for NO ₂ Detection	405 nm	[2]
Limit of Detection (LOD) for PNA (TD-CRDS)	~10-20 pptv	[2]
Limit of Detection (LOD) for PNA (TD-PERCA-CRDS)	6.8 pptv (1s, 2σ)	[2] [5]
Potential Interferences	Other peroxy nitrates (e.g., PAN), Ozone (at T > 150°C)	[2] [5]

Mandatory Visualizations



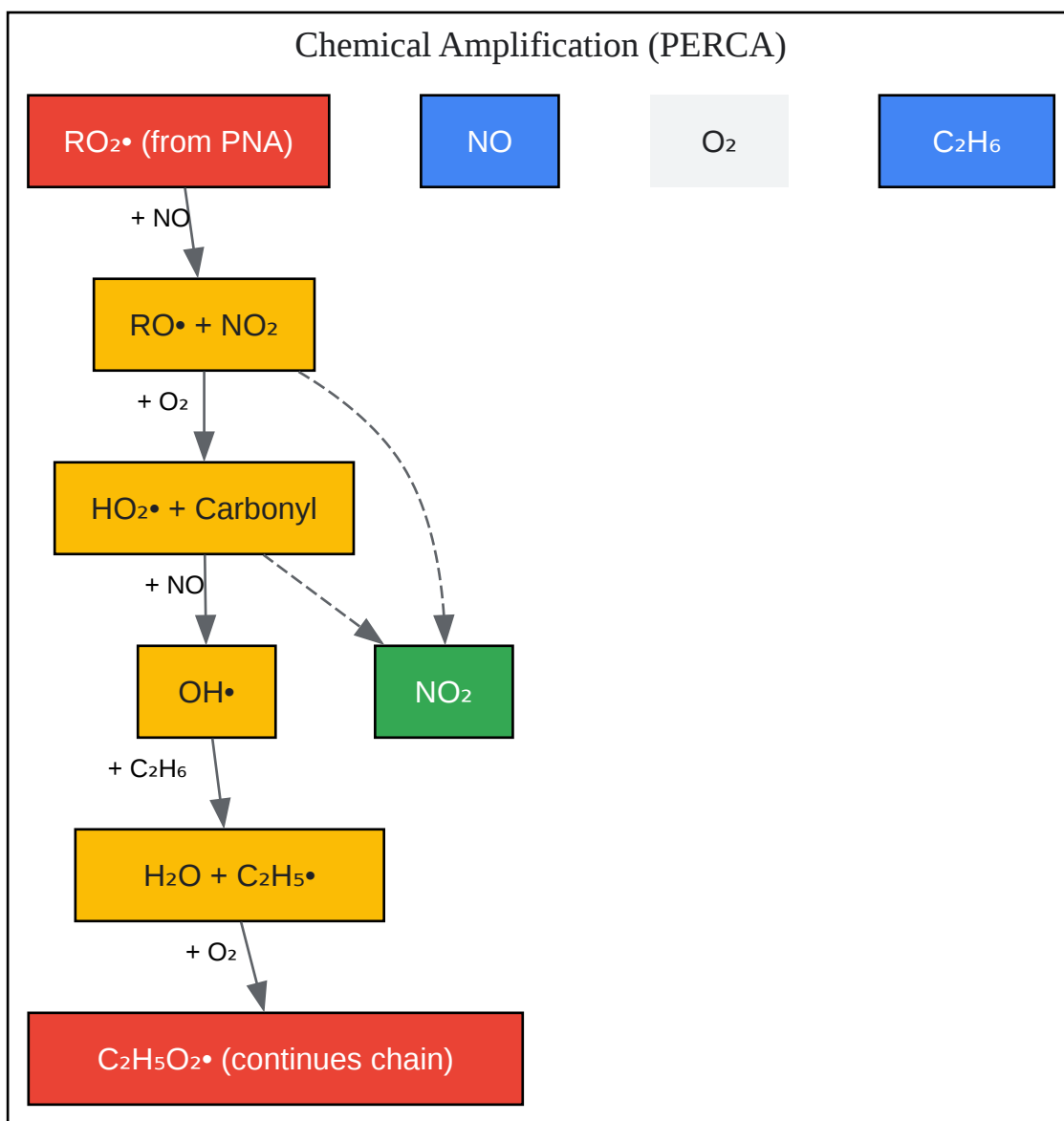
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Caption: Experimental workflow for the quantification of PNA using a dual-channel TD-CRDS system.



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Caption: The thermal dissociation pathway of **peroxynitric acid** (PNA) in a TD-CRDS instrument.



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Caption: Simplified reaction scheme for the chemical amplification of the peroxy radical signal in TD-PERCA-CRDS.

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